molecular formula C12H15BrN2O2 B2628336 tert-butyl2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate CAS No. 1375302-76-3

tert-butyl2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate

Cat. No.: B2628336
CAS No.: 1375302-76-3
M. Wt: 299.168
InChI Key: FNHMWUZWVPZOOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate: is a synthetic organic compound with the molecular formula C({12})H({15})BrN({2})O({2}) and a molecular weight of 299.16 g/mol . This compound is characterized by its pyrrolo[3,4-b]pyridine core, which is a fused bicyclic structure, and a tert-butyl ester group at the 6-carboxylate position. The presence of a bromine atom at the 2-position adds to its reactivity and potential for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of tert-butyl 2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Coupling Reactions: Palladium catalysts with appropriate ligands under inert atmosphere.

Major Products:

    Substitution Products: Azides, thiocyanates, and amines.

    Oxidation Products: Alcohols, ketones, and carboxylic acids.

    Coupling Products: Biaryl compounds, styrenes, and alkynes.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry and materials science.

    Ligand Synthesis: Employed in the synthesis of ligands for coordination chemistry and catalysis.

Biology and Medicine:

    Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds with biological activity, such as kinase inhibitors or antiviral agents.

    Biological Probes: Used in the development of probes for studying biological pathways and enzyme functions.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl 2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate depends on its specific application. In drug development, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromine atom and the pyrrolo[3,4-b]pyridine core can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the desired biological effect .

Comparison with Similar Compounds

  • tert-butyl 3-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate
  • tert-butyl 2-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate
  • tert-butyl 2-iodo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate

Uniqueness:

Properties

IUPAC Name

tert-butyl 2-bromo-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-12(2,3)17-11(16)15-6-8-4-5-10(13)14-9(8)7-15/h4-5H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHMWUZWVPZOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.